
1-Bromo-4-(dimethoxymethyl)benzene
Overview
Description
1-Bromo-4-(dimethoxymethyl)benzene (CAS 24856-58-4), also known as 4-bromobenzaldehyde dimethyl acetal, is a halogenated aromatic compound with the molecular formula C₉H₁₁BrO₂ and a molecular weight of 231.09 g/mol . The dimethoxymethyl group (-CH(OCH₃)₂) serves as a protected aldehyde functionality, enhancing stability under basic or neutral conditions while allowing deprotection under acidic environments. This compound is widely utilized in organic synthesis as a versatile building block, particularly in cross-coupling reactions and as a precursor for pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(dimethoxymethyl)benzene can be synthesized by reacting 4-bromobenzaldehyde with methanol in the presence of an acid catalyst such as titanium chloride and triethylamine . The reaction proceeds through the formation of a hemiacetal intermediate, which is then converted to the acetal by the addition of another methanol molecule.
Industrial Production Methods: While specific industrial production methods for 4-bromobenzaldehyde dimethyl acetal are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control, followed by purification steps such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(dimethoxymethyl)benzene undergoes various chemical reactions, including:
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Boronic acids, palladium catalysts.
Major Products Formed:
Oxidation: 4-Bromobenzoic acid.
Reduction: 4-Methylbenzaldehyde.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H13BrO2
- Molecular Weight : 245.12 g/mol
- Appearance : Typically a clear, colorless liquid.
- Solubility : Moderately soluble in organic solvents; low solubility in water.
Scientific Research Applications
- Organic Synthesis
- Pharmaceutical Development
-
Material Science
- In material science, this compound can be utilized in the production of specialty chemicals and polymers. The bromine atom in its structure can facilitate cross-linking reactions, leading to materials with unique properties.
- Biological Studies
- Environmental Chemistry
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-bromobenzaldehyde dimethyl acetal primarily involves its role as a protecting group for aldehydes. The acetal formation protects the aldehyde group from unwanted reactions during multi-step synthesis. The mechanism includes:
Protonation of the carbonyl group: of 4-bromobenzaldehyde.
Nucleophilic attack by methanol: to form a hemiacetal.
Deprotonation: to stabilize the hemiacetal.
Protonation of the hemiacetal: followed by the removal of water.
Nucleophilic attack by another methanol molecule: to form the acetal.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table highlights key structural analogs of 1-bromo-4-(dimethoxymethyl)benzene, emphasizing differences in substituents and their implications:
Key Observations :
- Electronic Effects : The dimethoxymethyl group in the target compound is electron-donating, which may reduce the electrophilicity of the bromine atom compared to electron-withdrawing groups like -OCHF₂ .
- Steric Considerations : Bulkier substituents (e.g., diethoxy or phosphoryl groups) hinder reactivity in cross-couplings but enhance selectivity in regioselective reactions .
- Functional Versatility : Phosphorylated and fluorinated analogs are tailored for specialized applications, such as medicinal chemistry or materials science .
Reactivity in Cross-Coupling Reactions
This compound participates in Suzuki-Miyaura and Sonogashira couplings, though its reactivity varies compared to analogs:
Insights :
- The dimethoxymethyl group’s electron-donating nature may slow oxidative addition in Pd-catalyzed reactions compared to electron-deficient bromobenzenes (e.g., -OCHF₂ analogs) .
- Steric hindrance in bulkier analogs (e.g., diethoxy or phosphoryl derivatives) can reduce coupling efficiency unless optimized ligands are used .
Stability Comparison :
- Acid Sensitivity : The dimethoxymethyl group is stable under neutral/basic conditions but cleaves in acidic media to regenerate the aldehyde. This contrasts with fluorinated analogs (e.g., -OCHF₂), which are resistant to hydrolysis .
- Thermal Stability : Phosphorylated derivatives exhibit higher thermal stability due to the robust P–O bond, making them suitable for high-temperature reactions .
Biological Activity
1-Bromo-4-(dimethoxymethyl)benzene, also known as a brominated aromatic compound, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a bromine atom and two methoxy groups attached to a benzene ring. Understanding its biological activity is essential for evaluating its potential applications in pharmaceuticals and agrochemicals.
- Chemical Formula : C9H11BrO2
- Molecular Weight : 231.09 g/mol
- CAS Number : 688342
Biological Activity Overview
The biological activity of this compound has been explored in various studies, primarily focusing on its toxicity, potential therapeutic effects, and applications in organic synthesis.
Toxicological Profile
This compound exhibits significant toxicity, particularly through skin and eye irritation. The compound is classified with the following hazard statements:
Case Study 1: Toxicity Assessment
A toxicity assessment was conducted to evaluate the acute effects of this compound on laboratory animals. The study focused on oral and inhalation exposure routes, revealing the following findings:
- Oral LD50 : Approximately 2,700 mg/kg in Sprague-Dawley rats.
- Inhalation LC50 : Approximately 18,000 mg/m³ for a 4-hour exposure period .
These findings indicate that the compound poses a risk of acute toxicity upon exposure.
Case Study 2: Synthesis and Application in Drug Development
In a study focusing on the synthesis of pharmaceutical intermediates, this compound was utilized as a precursor in organic reactions. The compound was involved in synthesizing various biologically active molecules through nucleophilic substitution reactions .
Summary of Biological Activities
Q & A
Basic Questions
Q. What are the standard synthetic routes for 1-Bromo-4-(dimethoxymethyl)benzene, and how do reaction conditions influence yield?
- Methodology : Two primary approaches are used:
- Bromination of pre-functionalized benzene derivatives : Introduce the dimethoxymethyl group first via acetal protection of a carbonyl group, followed by bromination using Br₂ with a Lewis acid catalyst (e.g., AlCl₃ or FeBr₃) under controlled temperatures (0–25°C) .
- Palladium-catalyzed coupling : Utilize Suzuki-Miyaura coupling between 4-bromophenylboronic acid and dimethoxymethyl precursors in THF or DMF, with Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base (60–80°C, 12–24 hrs) .
- Key factors : Catalyst loading, solvent polarity, and temperature critically affect regioselectivity and by-product formation.
Q. How is this compound characterized spectroscopically?
- ¹H/¹³C NMR :
- Aromatic protons appear as doublets (δ 7.2–7.5 ppm, J = 8 Hz) due to para-substitution.
- Dimethoxymethyl protons resonate as singlets (δ 3.2–3.4 ppm for OCH₃; δ 4.8–5.0 ppm for CH(OCH₃)₂) .
- IR : Strong C-O stretches (1050–1250 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹) confirm functional groups.
Q. What purification techniques are effective for isolating this compound?
- Recrystallization : Use ethanol/water mixtures to remove unreacted bromine or dimethoxymethyl precursors.
- Column chromatography : Employ silica gel with hexane/ethyl acetate (4:1) to separate brominated by-products .
Advanced Research Questions
Q. How can palladium-catalyzed cross-coupling reactions involving this compound be optimized to suppress homocoupling?
- Strategies :
- Use ligand-modified catalysts (e.g., XPhos or SPhos) to enhance selectivity for heterocoupling over homocoupling .
- Optimize stoichiometry (1:1.2 aryl halide:boronic acid) and degas solvents to prevent oxidative side reactions.
Q. How do electronic effects of the dimethoxymethyl group influence electrophilic substitution in this compound?
- Mechanistic insight : The dimethoxymethyl group acts as an electron-donating group via resonance, directing subsequent electrophilic substitutions to the meta position relative to bromine.
- Experimental validation : Compare nitration patterns (HNO₃/H₂SO₄) with computational predictions (DFT calculations) to confirm regioselectivity .
Q. What strategies resolve contradictions between computational and experimental NMR spectra for brominated aromatics?
- Approach :
- Perform solvent-dependent NMR studies (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding effects.
- Use DEPTQ or HSQC to assign ambiguous signals, particularly for overlapping methoxy and aromatic protons .
Q. How can this compound be applied in designing spatially resolved imaging probes?
- Application : Functionalize the bromine site via Sonogashira coupling with alkynes to introduce fluorophores or radiolabels (e.g., ¹⁸F for PET imaging) .
- Case study : In , brominated benzene derivatives were used to synthesize sulfoxide-based probes for cellular imaging.
Q. Data Contradiction Analysis
Q. Why might bromination yield vary between batch and flow reactors for this compound?
- Root cause : Flow reactors enhance heat/mass transfer, reducing side reactions (e.g., di-bromination) compared to batch methods.
- Data comparison : Batch reactions report ~65% yield (AlCl₃, 0°C), while flow systems achieve >85% under identical conditions .
Q. How does steric hindrance from the dimethoxymethyl group affect nucleophilic aromatic substitution (SNAr)?
- Experimental findings : SNAr with strong nucleophiles (e.g., NH₃) is slow at room temperature but accelerates at 80–100°C in DMF.
- Theoretical support : DFT calculations show increased activation energy due to steric effects, aligning with kinetic data .
Q. Methodological Tables
Synthesis Method | Conditions | Yield | Reference |
---|---|---|---|
Bromination with AlCl₃ | Br₂, AlCl₃, 0°C, 2 hrs | 70–75% | |
Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, 80°C, 24 hrs | 80–85% |
NMR Peaks | δ (ppm) | Assignment |
---|---|---|
Aromatic protons | 7.2–7.5 (d, J = 8 Hz) | Para-substituted benzene |
OCH₃ | 3.2–3.4 (s) | Dimethoxymethyl group |
Properties
IUPAC Name |
1-bromo-4-(dimethoxymethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFNGPDYMFEHOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350882 | |
Record name | 4-Bromobenzaldehyde dimethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24856-58-4 | |
Record name | 4-Bromobenzaldehyde dimethyl acetal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24856-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromobenzaldehyde dimethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-(dimethoxymethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.411 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-bromo-4-(dimethoxymethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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